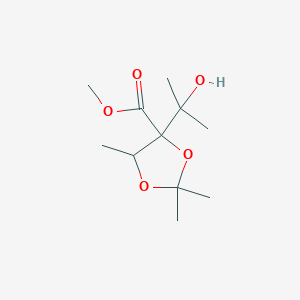

Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a complex organic compound with a unique structure that includes a dioxolane ring and multiple methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a hydroxy ketone with a diol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.

Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Solvents: Solvents like dichloromethane or toluene to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for synthesizing complex molecules.

Synthesis of Chiral Compounds

The compound can be utilized to synthesize chiral building blocks essential for pharmaceuticals. For instance, it can be transformed into compounds such as (R)-glycerol and other stereochemically defined molecules that are critical in drug development .

Formation of Dioxolane Derivatives

Due to its dioxolane moiety, this compound can be subjected to ring-opening reactions to yield various dioxolane derivatives. These derivatives are valuable in the synthesis of polymers and other materials .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has shown potential in drug formulation and development.

Anticancer Research

Research indicates that compounds derived from this compound exhibit activity against lipid kinases implicated in cancer progression. This suggests its potential use in developing anticancer therapies targeting specific pathways .

Metabolic Studies

The compound has been employed as a probe in metabolic studies to understand glycerol metabolism in various organisms. This application is crucial for elucidating metabolic pathways and developing therapeutic strategies for metabolic disorders .

Material Science

This compound also finds applications in material science.

Polymer Chemistry

This compound can act as a monomer or co-monomer in the synthesis of polymers with tailored properties. Its functional groups allow for the modification of polymer characteristics such as thermal stability and mechanical strength .

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be used in formulating coatings and adhesives that require specific performance characteristics under varying conditions .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate involves its interaction with molecular targets in biological systems. The compound may interact with enzymes or receptors, leading to changes in cellular pathways. The specific pathways and targets depend on the context of its use, such as antimicrobial or anticancer applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate

- Ethyl 5-nitrobenzofuran-2-carboxylate

Uniqueness

Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is unique due to its dioxolane ring structure and multiple methyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS Number: 87860-99-9) is a chemical compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₂₀O₅

- Molecular Weight : 232.27 g/mol

- Structure : The compound features a dioxolane ring which contributes to its unique reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key areas of interest include:

-

Antioxidant Activity :

- Studies have shown that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress in biological systems, which can lead to cellular damage and various diseases.

-

Antimicrobial Properties :

- Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes.

-

Anti-inflammatory Effects :

- In vitro studies have indicated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:

- Radical Scavenging : The dioxolane structure may facilitate the donation of electrons to free radicals, thereby neutralizing them.

- Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

Antioxidant Activity

A study evaluating the antioxidant potential of various dioxolane derivatives found that this compound exhibited a significant reduction in malondialdehyde (MDA) levels in cellular models exposed to oxidative stress. This suggests its potential utility as a protective agent against oxidative damage.

Antimicrobial Evaluation

In a recent antimicrobial study, the compound was tested against a panel of bacteria including Escherichia coli and Staphylococcus aureus. Results indicated that it exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Anti-inflammatory Studies

Research on inflammation models has shown that the compound can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent. These findings were supported by histopathological examinations showing reduced inflammation in treated tissues compared to controls.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O5/c1-7-11(8(12)14-6,9(2,3)13)16-10(4,5)15-7/h7,13H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCTYKJWHMAKRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(O1)(C)C)(C(=O)OC)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.